

# Technical Guide: Spectroscopic Characterization of 2-Chloro-7-methoxy-1,5-naphthyridine

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Chloro-7-methoxy-1,5-naphthyridine

CAS No.: 1236222-03-9

Cat. No.: B3046372

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## Executive Summary & Compound Identity

**2-Chloro-7-methoxy-1,5-naphthyridine** is a heterobifunctional scaffold featuring a reactive -chloro substituent (C2) and a stable

-methoxy group (C7). The reactivity of the C2-chlorine atom makes this compound a primary electrophile for nucleophilic aromatic substitution (

) reactions, widely used to couple the naphthyridine core to amine-bearing pharmacophores.

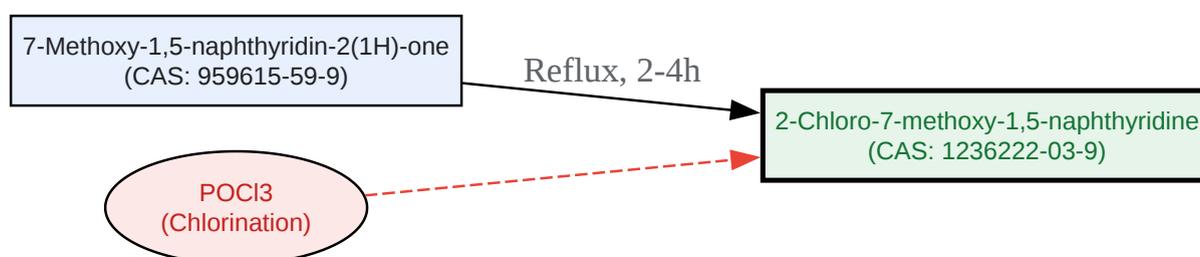
Property	Data
IUPAC Name	2-Chloro-7-methoxy-1,5-naphthyridine
CAS Number	1236222-03-9
Molecular Formula	
Exact Mass	194.02 g/mol
Structural Class	1,5-Naphthyridine (Diazanaphthalene)

## Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities (e.g., hydrolysis products, residual chlorinating agents).

Synthetic Pathway: The compound is typically synthesized via the chlorination of 7-methoxy-1,5-naphthyridin-2(1H)-one (Lactam tautomer) using phosphoryl chloride (

).



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Figure 1: Synthetic conversion of the lactam precursor to the target chloro-naphthyridine.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR spectrum of **2-chloro-7-methoxy-1,5-naphthyridine** is distinct due to the asymmetry introduced by the substituents. The 1,5-naphthyridine core possesses a center of inversion, but the 2,7-substitution pattern breaks this symmetry, resulting in four distinct aromatic proton signals.

Predicted

NMR Data (

, 400 MHz)

Position	Shift (ngcontent-ng-c1989010908=" "_nghost-ng-c2193002942=" " class="inline ng-star-inserted"> , ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H6	8.70 – 8.75	Doublet ( )		-proton to N5. Deshielded by ring nitrogen, but shielded by ortho-OMe. Shows meta coupling to H8.
H4	8.25 – 8.35	Doublet ( )		-proton to N1. Deshielded (para-like to N). Shows ortho coupling to H3.
H3	7.55 – 7.65	Doublet ( )		-proton to N1. Ortho to Cl. Cl exerts (inductive withdrawal) and (resonance donation) effects.
H8	7.45 – 7.55	Doublet ( )		-proton to N5. Ortho to OMe. Strongly shielded

by electron-donating OMe group.

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-OCH <sub>3</sub>	4.05 – 4.10	Singlet ( )	-	Characteristic methoxy singlet.
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#### Key Diagnostic Features:

- **Coupling Patterns:** The Ring A protons (H3, H4) exhibit large ortho coupling (~8.5 Hz), while Ring B protons (H6, H8) exhibit small meta coupling (~2-3 Hz) because the C7 position is substituted.
- **Chemical Shift Separation:** The -proton H6 is the most downfield signal due to proximity to Nitrogen N5, whereas H8 is upfield due to the ortho-methoxy effect.

#### NMR Signatures

- C2 (C-Cl): ~150-152 ppm (Deshielded ipso carbon).
- C7 (C-OMe): ~156-158 ppm (Deshielded by Oxygen).
- Methoxy ( ): ~54-56 ppm.

### Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the structure due to the unique isotopic signature of Chlorine.

- **Ionization Mode:** ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).
- **Molecular Ion ( ):**

- $m/z$  194.02 (isotope, 100% relative abundance).
- $m/z$  196.02 (isotope, ~32% relative abundance).
- Isotope Pattern: A distinct 3:1 ratio between the M and M+2 peaks confirms the presence of a single Chlorine atom.
- Fragmentation (EI):
  - 179 ( ): Loss of methyl radical from methoxy group.
  - 159 ( ): Loss of chlorine radical (less common in soft ionization).
  - 151 ( ): Characteristic loss of CO from the methoxy-bearing ring after demethylation.

## Infrared Spectroscopy (IR)

IR analysis is useful for verifying the functional groups and absence of the carbonyl precursor (lactam).

- C-H Stretching (Aromatic): Weak bands at 3000–3100 .
- C-H Stretching (Aliphatic): Bands at 2850–2950 (Methoxy group).
- Ring Vibrations (C=N, C=C): Strong absorptions at 1580–1600 .

- C-O Stretching: Strong band at 1240–1260 (Aryl alkyl ether).
- C-Cl Stretching: Distinct band in the fingerprint region at 700–800 .
- Absence of C=O: The disappearance of the strong amide/lactam carbonyl peak (~1650-1680 ) observed in the precursor (7-methoxy-1,5-naphthyridin-2-one) confirms successful chlorination.

## Experimental Protocols

### Protocol 1: Sample Preparation for NMR

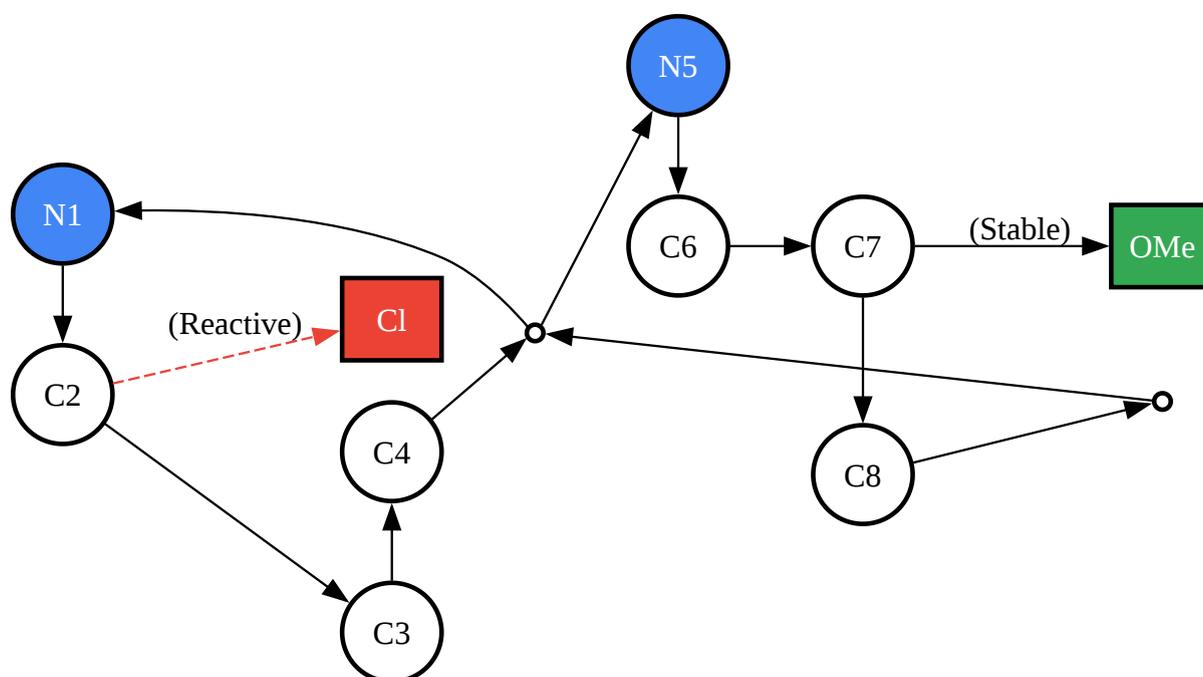
- Solvent Selection: Use Chloroform-d ( ) for routine analysis. If solubility is poor, DMSO- is the preferred alternative, though chemical shifts will migrate slightly downfield.
- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (NaCl/POCl<sub>3</sub> residues) that may cause line broadening.

### Protocol 2: Reaction Monitoring (TLC/LCMS)

- TLC System: 20% Ethyl Acetate in Hexanes.
  - Precursor ( ): Polar lactam, stays near baseline.
  - Product ( ): Less polar chloro-derivative, moves higher.
- Detection: UV lamp (254 nm). The naphthyridine core is highly fluorescent (often blue/violet).

## Structural Visualization & Numbering

The following diagram illustrates the IUPAC numbering used for the assignments above. Note the specific locations of the Chloro (2) and Methoxy (7) groups.[1]



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Figure 2: Structure of **2-Chloro-7-methoxy-1,5-naphthyridine**. Note the reactive C-Cl bond at position 2.

## References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53394628, **2-Chloro-7-methoxy-1,5-naphthyridine**. Retrieved from [\[Link\]](#)
- Litvic, M. et al. (2012). Spectral Characteristics of 2,7-Naphthyridines. MDPI Molecules. (Cited for comparative naphthyridine coupling constants). Retrieved from [\[Link\]](#)

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Address: 3281 E Guasti Rd

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